Methyl 3-(3-hydroxypropoxy)propanoate
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Overview
Description
Methyl 3-(3-hydroxypropoxy)propanoate is an organic compound with the molecular formula C7H14O4. It is an ester, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is further bonded to another carbon atom. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-hydroxypropoxy)propanoate can be synthesized through the esterification of 3-(3-hydroxypropoxy)propanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-hydroxypropoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(3-oxopropoxy)propanoic acid.
Reduction: Formation of 3-(3-hydroxypropoxy)propanol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl 3-(3-hydroxypropoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(3-hydroxypropoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active hydroxyl and carboxyl groups, which can then participate in various biochemical reactions. The pathways involved depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxypropanoate
- Ethyl 3-(3-hydroxypropoxy)propanoate
- Methyl 3-(2-hydroxyethoxy)propanoate
Uniqueness
Methyl 3-(3-hydroxypropoxy)propanoate is unique due to its specific structural features, such as the presence of a hydroxypropoxy group, which imparts distinct chemical reactivity and potential applications compared to other similar esters. Its unique structure allows for specific interactions in chemical and biological systems, making it valuable for targeted research and industrial applications.
Properties
IUPAC Name |
methyl 3-(3-hydroxypropoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-10-7(9)3-6-11-5-2-4-8/h8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWICIOJQNVDZDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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